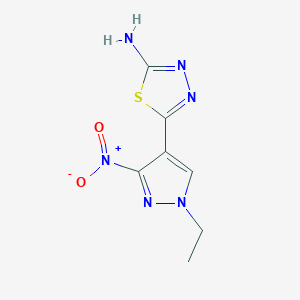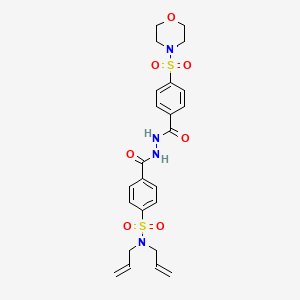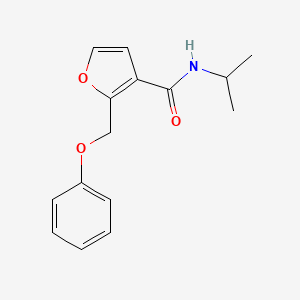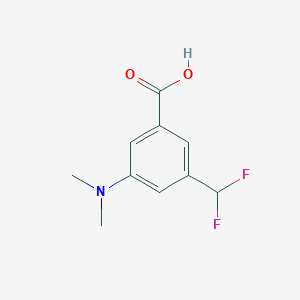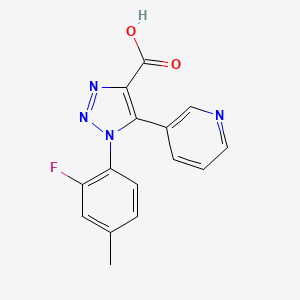![molecular formula C17H19N3O2S B2447935 (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2035036-57-6](/img/structure/B2447935.png)
(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, also known as CSP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. CSP is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrazine ring system, which has been found to possess unique properties that make it a promising candidate for use in a range of research areas. In
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Pyrrolopyrazine derivatives, including the compound , have been employed in various pharmaceutical applications . They have exhibited different biological activities, such as:
- Antimicrobial Activity : These compounds have shown potential in combating microbial infections .
- Anti-inflammatory Activity : They have been used in the treatment of inflammation-related conditions .
- Antiviral Activity : Some derivatives have demonstrated antiviral properties .
- Antifungal Activity : They have been used to treat fungal infections .
- Antioxidant Activity : These compounds have shown potential in neutralizing harmful free radicals .
- Antitumor Activity : They have been used in cancer treatment due to their antitumor properties .
- Kinase Inhibitory Activity : Some derivatives have shown inhibitory effects on kinase, an enzyme that plays a key role in various cellular processes .
Organic Materials
Nitrogen-containing heterocycles like pyrrolopyrazine have been used in the development of organic materials .
Natural Products
Many pyrrolopyrazine derivatives have been isolated from natural sources such as plants, microbes, soil, and marine life .
Transition Metal-Catalyzed Reactions
Transition metal-catalyzed reactions are generally used for carbon–carbon bond formation on pyrazines, including classical palladium-catalyzed reactions like Sonogashira, Heck, Suzuki, and Stille reactions .
Food Industry
Pyrrolopyrazine derivatives have found applications in the food industry, particularly due to their unique flavor profiles .
Perfumery
Due to their distinctive aromatic properties, pyrrolopyrazine derivatives have been used in the perfume industry .
Wirkmechanismus
Target of Action
The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process known as phosphorylation. This is a key regulatory event in cells, affecting many aspects of cell function, including cell signaling, metabolism, and cell division .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . It does this by binding to the kinase, which prevents the enzyme from carrying out its normal function of phosphorylating other proteins. This can lead to changes in cell signaling pathways, potentially leading to effects such as cell cycle arrest .
Biochemical Pathways
The compound affects the mitotic pathways . These pathways are involved in cell division, and their disruption can lead to cell cycle arrest, specifically at the G2/M phase . This means that the cells are unable to divide, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound has been shown to have improved oral bioavailability compared to similar compounds . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action. The oral bioavailability of this compound was optimized to 56% , which means that when the drug is taken orally, 56% of the drug reaches the systemic circulation in an unchanged form.
Result of Action
The result of the compound’s action is G2/M cell cycle arrest , followed by caspase-dependent apoptosis . Apoptosis is a form of programmed cell death, which is a way for the body to remove damaged or unwanted cells. Caspases are a family of protease enzymes that play essential roles in apoptosis. Therefore, the compound’s action leads to the death of the targeted cells .
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-23(22,11-8-14-4-2-1-3-5-14)19-9-10-20-16(13-19)12-17(18-20)15-6-7-15/h1-5,8,11-12,15H,6-7,9-10,13H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONIXKFNGLHBOV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


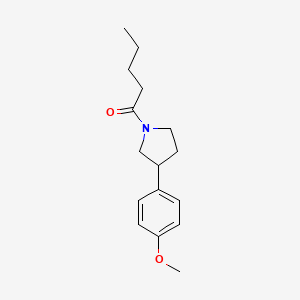


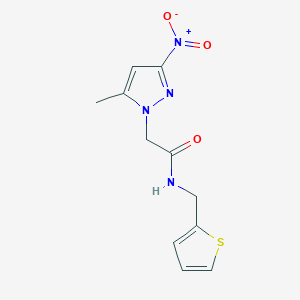
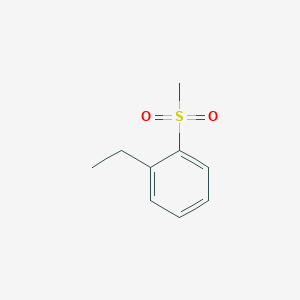
![Ethyl 4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2447863.png)
